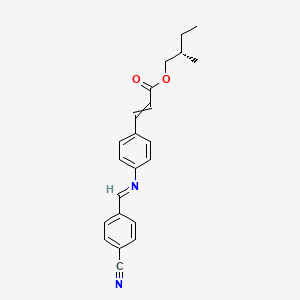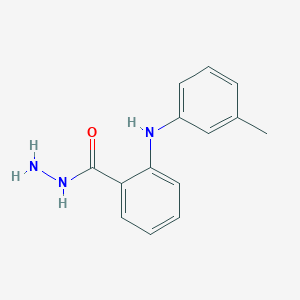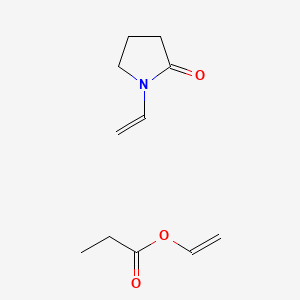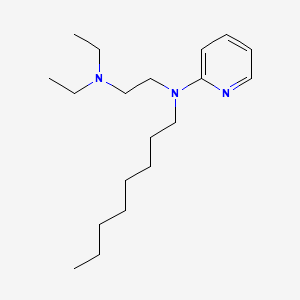
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The compound is characterized by the presence of a pyridine ring substituted with a diethylaminoethyl and an octylamino group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- typically involves multi-step organic reactions. One common method is the alkylation of pyridine with 2-diethylaminoethyl chloride, followed by the introduction of the octylamino group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and reduced pyridine compounds. These products can have different physical and chemical properties, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications includes studies on its activity as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl and octylamino groups can enhance the compound’s ability to bind to specific sites on proteins, influencing their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound, which is simpler in structure and lacks the additional amino groups.
2-Dimethylaminopyridine: A derivative with a dimethylamino group instead of the diethylaminoethyl and octylamino groups.
Pyridazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both diethylaminoethyl and octylamino groups enhances its solubility in organic solvents and its ability to interact with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
23846-00-6 |
|---|---|
Molekularformel |
C19H35N3 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
N,N-diethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H35N3/c1-4-7-8-9-10-13-16-22(18-17-21(5-2)6-3)19-14-11-12-15-20-19/h11-12,14-15H,4-10,13,16-18H2,1-3H3 |
InChI-Schlüssel |
MVTPMRASRXORIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCN(CC)CC)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




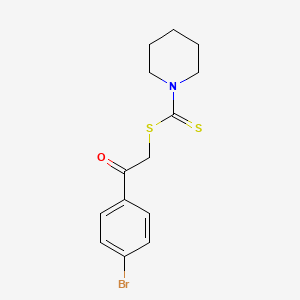

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)



![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)

